Conformational Baseline: Twin-Chair Geometry Quantified by C(3)···C(7) Transannular Separation
The parent Bicyclo[3.3.1]nonane scaffold, as studied in the 9-cyclohexyl derivative, adopts a twin-chair conformation characterized by a C(3)···C(7) transannular separation of 3.134(3) Å [1]. This quantitative metric serves as a critical structural benchmark for distinguishing pure hydrocarbon systems from heteroatom-containing analogs. In stark contrast, certain 3,7-diaza and 3-thia-7-aza derivatives preferentially adopt chair-boat conformations stabilized by intramolecular N···HO hydrogen bonds [2]. The difference in geometry profoundly impacts molecular shape, steric accessibility of the 9-OH group, and potential binding interactions, establishing a verifiable point of structural differentiation.
| Evidence Dimension | C(3)···C(7) transannular separation |
|---|---|
| Target Compound Data | 3.134(3) Å (observed for 9-cyclohexyl derivative, serving as a benchmark for the parent hydrocarbon twin-chair conformation) |
| Comparator Or Baseline | 3,7-Dihetera analogs (e.g., 3-thia-7-aza derivatives) - quantitative distance not reported in same study but qualitatively described as a chair-boat conformation |
| Quantified Difference | Qualitative conformational shift from twin-chair (CC) to chair-boat (CB) upon heteroatom substitution |
| Conditions | Single-crystal X-ray diffraction; space group P2₁/n with a = 11.629(3), b = 6.507(2), c = 17.122(3)Å, β = 93.80(2)°, Z=4 |
Why This Matters
This validated metric enables researchers to ensure conformational integrity of the scaffold, as substitution with heteroatoms introduces a distinct conformational shift that may alter molecular recognition properties.
- [1] The twin-chair conformation of bicyclo[3.3.1]nonane. Differential distortions of the rings in 9-cyclohexylbicyclo[3.3.1]nonan-9-ol: an x-ray diffraction study. Tetrahedron, 1983, 39, 1181-1185. View Source
- [2] Conformational analysis. 43. A boat-shaped piperidine ring in 3-thia-7-aza-6,8-diphenylbicyclo[3.3.1]nonan-9-ol. Journal of Organic Chemistry, 1982, 47, 5133-5137. View Source
